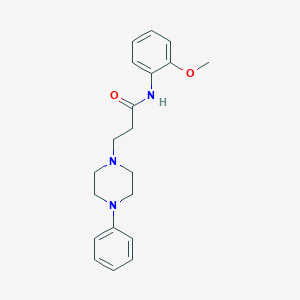
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenylpiperazine moiety connected by a propanamide linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with a suitable acylating agent to form the intermediate 2-methoxyphenylacetamide.
Piperazine Derivative Formation: The intermediate is then reacted with 4-phenylpiperazine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of N1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-METHOXYPHENYL)-3-(4-METHYLPIPERAZINO)PROPANAMIDE
- N~1~-(2-METHOXYPHENYL)-3-(4-ETHYLPIPERAZINO)PROPANAMIDE
- N~1~-(2-METHOXYPHENYL)-3-(4-BENZYLPIPERAZINO)PROPANAMIDE
Uniqueness
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenylpiperazine moieties contribute to its versatility and potential for various applications.
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)21-20(24)11-12-22-13-15-23(16-14-22)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
InChI Key |
NUGHHAYKNGOOAY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


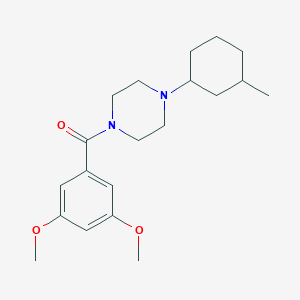
![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B249083.png)
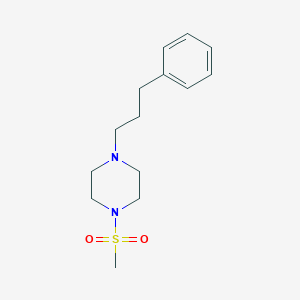
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)
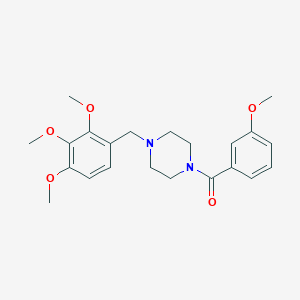
![1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE](/img/structure/B249093.png)
![1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE](/img/structure/B249097.png)
![(3,4-DIMETHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B249098.png)
METHANONE](/img/structure/B249099.png)
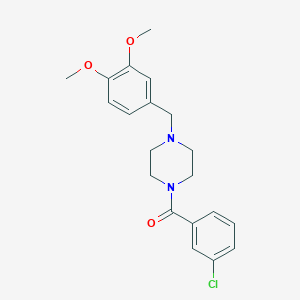
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B249102.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)
